
5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one
Vue d'ensemble
Description
5,8-Dichloro-3,4-dihydroisoquinolin-1(2H)-one, also known as 5,8-DCDI, is an organochlorine compound that is gaining attention in the scientific community due to its potential applications in both research and industrial settings. It is a cyclic compound that is composed of two chlorine atoms and two rings of carbon and nitrogen atoms. This compound has been found to have a wide range of biological activities and has been studied for its potential applications in drug design, synthesis, and industrial processes.
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
- Stereoselective Synthesis : Research by Haimova et al. (1977) explored the interaction between homophthalic anhydrides and acyclic azomethines, leading to the synthesis of 3,4-dihydro-1(2H)-isoquinolinones, related to 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one (Haimova et al., 1977).
- Synthesis from 2,6-Dichloro-4-iodopyridine : A synthesis method for 1,3-dichloro-5,8-dihydroisoquinoline, using a sequence involving Stille cross-coupling and metathesis reactions, was described by Hoogenband et al. (2009) (Hoogenband et al., 2009).
- Lamellarin Alkaloids Synthesis : The work by Liermann and Opatz (2008) demonstrated the synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines, a component of lamellarin alkaloids, starting from 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles (Liermann & Opatz, 2008).
- Nickel-Catalyzed Annulation Reactions : Miura et al. (2010) reported that 1,2,3-benzotriazin-4(3H)-ones react with 1,3-dienes in the presence of a nickel(0)/phosphine complex, forming 3,4-dihydroisoquinolin-1(2H)-ones (Miura et al., 2010).
Potential Applications in Drug Development
- Isoquinoline Derivatives in Respiratory Infections : Reed et al. (1970) studied the antiviral activity of isoquinoline derivatives, including compounds structurally similar to 5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one, against various respiratory viruses (Reed et al., 1970).
- Inhibitors of Phenylethanolamine N-methyltransferase : A study by Demarinis et al. (1981) found that 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline, a close relative to the queried compound, is a potent inhibitor of phenylethanolamine N-methyltransferase, suggesting potential therapeutic applications (Demarinis et al., 1981).
Propriétés
IUPAC Name |
5,8-dichloro-3,4-dihydro-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-2H,3-4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUFZDFHINBNCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C=CC(=C21)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dichloro-3,4-dihydroisoquinolin-1(2H)-one | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Prop-2-yn-1-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetic acid](/img/structure/B1491245.png)

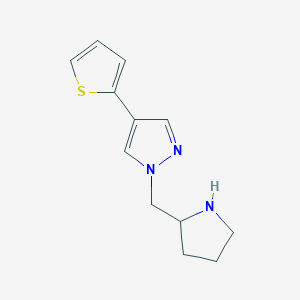
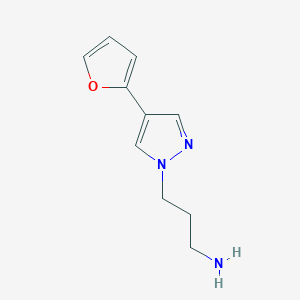
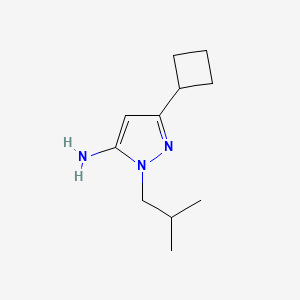
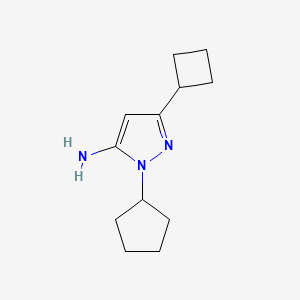
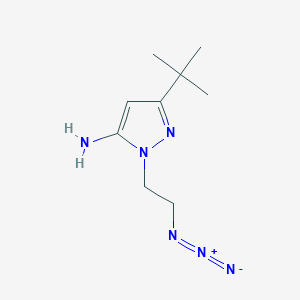

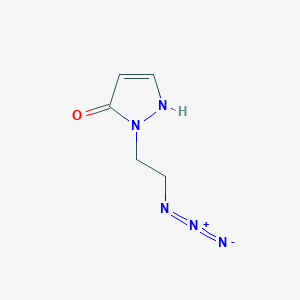

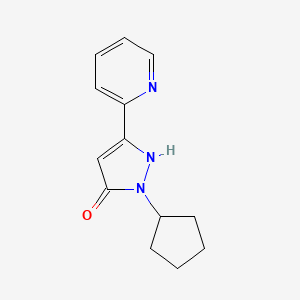
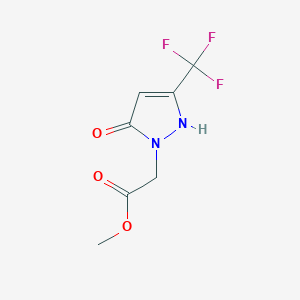
![Azetidin-3-yl(1-oxa-8-azaspiro[5.5]undecan-8-yl)methanone](/img/structure/B1491263.png)